molecular formula C13H16N2OS B15534240 2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide

2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide

Cat. No.: B15534240
M. Wt: 248.35 g/mol
InChI Key: HOFIGVDGCJPYCZ-UHFFFAOYSA-N
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Description

2-[(Cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzamide core, a structure frequently explored in the development of bioactive molecules . The compound's structure incorporates a cyanomethylsulfanyl substituent, a functional group that appears in compounds studied for their potential to modulate biological targets . The benzamide scaffold is a privileged structure in drug discovery, known to be incorporated into compounds designed to inhibit specific enzymes . While the specific biological profile of this compound requires further investigation, compounds with similar structural motifs have been investigated for their role in various biochemical pathways . This makes it a valuable scaffold for researchers building structure-activity relationship (SAR) models or screening for novel therapeutic agents in areas such as oncology and inflammatory diseases. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H16N2OS/c1-10(2)9-15-13(16)11-5-3-4-6-12(11)17-8-7-14/h3-6,10H,8-9H2,1-2H3,(H,15,16)

InChI Key

HOFIGVDGCJPYCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1SCC#N

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Features : Contains a benzamide backbone with a hydroxy and dimethyl-substituted ethylamine group (N,O-bidentate directing group).
  • Key Differences: The hydroxy group in this compound enables coordination to metal catalysts, facilitating C–H bond functionalization reactions. In contrast, the cyanomethyl sulfanyl group in the target compound may favor thiol-mediated reactivity or act as a leaving group. The 2-methylpropyl group in the target compound enhances lipophilicity compared to the polar hydroxy group in this analog.
  • Applications: Metal-catalyzed synthesis (e.g., C–H activation) vs.

2-(N-Allylsulfamoyl)-N-propylbenzamide ()

  • Structural Features : Features a sulfamoyl (-SO2NH-) group and allyl substituent.
  • The linear N-propyl group in this compound offers less steric hindrance than the branched 2-methylpropyl group in the target compound, which may affect binding pocket interactions in biological systems.
  • Applications: Theoretical studies and biological activity screening (e.g., enzyme inhibition) vs.

N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide ()

  • Structural Features: Complex structure with a triazole ring, fluorophenoxy group, and trifluoromethyl substituent.
  • Key Differences: The triazole and fluorophenoxy groups in this compound enable π-π stacking and hydrogen bonding, which are absent in the simpler target compound.
  • Applications : Antimicrobial or enzyme inhibition (e.g., PanK) vs. possible niche roles in redox or metal-binding processes for the target compound .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()

  • Structural Features : Benzamide with a dimethoxyphenethyl group.
  • The phenethyl group in Rip-B allows for aromatic interactions, contrasting with the aliphatic 2-methylpropyl group in the target compound.
  • Applications : Neuroprotective or antioxidant roles (common for methoxy-substituted aromatics) vs. possible applications in agrochemicals or catalysis for the target compound .

2-Chloro-N-(2-methylphenyl)benzamide ()

  • Structural Features : Chloro substituent on the benzamide ring and a methylphenyl group.
  • Key Differences: The chloro group (-Cl) is a strong electron-withdrawing substituent, making the benzamide ring more reactive toward nucleophilic attack compared to the cyanomethyl sulfanyl group. The methylphenyl group introduces steric bulk ortho to the amide, whereas the 2-methylpropyl group in the target compound provides steric hindrance at the nitrogen.
  • Applications: Structural studies on substituent effects vs.

Research Implications and Gaps

While the target compound’s unique combination of a cyanomethyl sulfanyl group and branched alkyl chain suggests distinct physicochemical and biological properties, direct experimental data are lacking. Future studies should focus on:

Synthesis and Characterization : Confirming reactivity of the sulfanyl group and lipophilicity via logP measurements.

Computational Modeling : Predicting binding affinities and metabolic pathways using analogs from and as benchmarks.

Preparation Methods

Activation of Benzoic Acid Derivatives

The foundational step involves converting benzoic acid derivatives into reactive intermediates. As demonstrated in patent CN105541656A, phosphorus oxychloride (POCl₃) serves as an effective activating agent for carboxyl groups. This method avoids the use of hazardous benzoyl chloride and achieves yields exceeding 85% for benzamide derivatives. For 2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide, the protocol is modified to target ortho-substitution:

  • Reaction Setup :

    • 2-Chlorobenzoic acid (100 g) is dissolved in a tetrahydrofuran (THF)/ethyl acetate (1:1 v/v) mixed solvent (2000 mL).
    • The solution is cooled to 0–5°C, and phosphorus oxychloride (130–160 g) is added dropwise to form 2-chlorobenzoyl chloride.
  • Amidation with 2-Methylpropylamine :

    • The acyl chloride intermediate reacts with 2-methylpropylamine (isobutylamine) in a 1:1.3–1.6 molar ratio at 0–5°C for 1 hour.
    • Post-reaction, the mixture is warmed to room temperature, filtered, and washed with dilute hydrochloric acid (5% wt) and sodium bicarbonate (2% wt) to yield 2-chloro-N-(2-methylpropyl)benzamide (86–88% yield, >99% HPLC purity).

Key Parameters :

  • Solvent Ratio: THF/ethyl acetate (1:1–3 v/v) ensures optimal solubility and reaction kinetics.
  • Temperature Control: Maintaining 0–5°C prevents side reactions such as over-chlorination or decomposition.

Introduction of the Cyanomethylsulfanyl Group

Nucleophilic Aromatic Substitution (SNAr)

The ortho-chloro group in 2-chloro-N-(2-methylpropyl)benzamide is displaced via SNAr using cyanomethylthiolate (SCH₂CN⁻). This step requires careful handling due to the toxicity of cyanide-containing reagents.

  • Generation of Cyanomethylthiolate :

    • Cyanomethyl mercaptan (HSCH₂CN, 1.2 eq) is deprotonated with sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0°C.
  • Substitution Reaction :

    • 2-Chloro-N-(2-methylpropyl)benzamide (1 eq) is added to the thiolate solution, and the mixture is heated to 80°C for 12 hours under nitrogen.
    • Copper(I) iodide (5 mol%) catalyzes the reaction, improving yields by facilitating electron transfer.

Reaction Outcomes :

  • Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
  • Purity: >98% (HPLC, C18 column, acetonitrile/water gradient).

Alternative Pathway: Thiol-Ene Coupling

For laboratories lacking specialized SNAr equipment, a radical-mediated thiol-ene reaction offers a safer alternative:

  • Functionalization with Allyl Groups :

    • 2-Allyl-N-(2-methylpropyl)benzamide is synthesized via Heck coupling using palladium acetate and tri-o-tolylphosphine.
  • Thiol-Ene Reaction :

    • The allyl derivative reacts with cyanomethyl mercaptan under UV light (365 nm) with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.

Advantages :

  • Avoids harsh bases and high temperatures.
  • Achieves 65–70% yield with minimal byproducts.

Comparative Analysis of Synthetic Routes

Parameter SNAr Route Thiol-Ene Route
Yield (%) 70–75 65–70
Reaction Time (h) 12 24
Purity (%) >98 >95
Hazardous Reagents NaH, HSCH₂CN UV light, DMPA
Scalability High Moderate

Critical Insights :

  • The SNAr route is preferred for industrial-scale production due to shorter reaction times and higher yields.
  • The thiol-ene method suits academic labs prioritizing safety over throughput.

Purification and Characterization

Work-up Procedures

  • Liquid-Liquid Extraction :

    • The crude product is partitioned between ethyl acetate (500 mL) and saturated NaCl (200 mL) to remove inorganic salts.
    • Organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.
  • Recrystallization :

    • The residue is recrystallized from ethanol/water (3:1 v/v) to afford white crystals (mp 128–130°C).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.8 Hz, 1H, ArH), 7.52–7.48 (m, 2H, ArH), 3.42 (t, J = 6.2 Hz, 2H, NCH₂), 3.28 (s, 2H, SCH₂CN), 2.01 (m, 1H, CH(CH₃)₂), 0.98 (d, J = 6.6 Hz, 6H, CH₃).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 690 cm⁻¹ (C-S).

Challenges and Mitigation Strategies

Cyanide Group Stability

  • Issue : Hydrolysis of the nitrile group under acidic/basic conditions.
  • Solution : Conduct reactions at neutral pH and avoid prolonged exposure to moisture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amide coupling. A plausible route includes reacting a benzoyl chloride derivative (e.g., 2-chlorobenzoyl chloride) with a thiol-containing amine (e.g., 2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)amine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of intermediates. Purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups and connectivity (e.g., benzamide protons at δ 7.5–8.0 ppm, cyanomethyl at δ 3.0–4.0 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with reverse-phase C18 columns and UV detection.
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What reaction conditions are suitable for functional group modifications (e.g., oxidation, substitution)?

  • Methodological Answer :

  • Oxidation : Treat with KMnO₄ in acidic or neutral aqueous conditions to convert sulfanyl (-S-) groups to sulfoxides or sulfones. Monitor reaction progress via thin-layer chromatography (TLC).
  • Reduction : Use NaBH₄ or LiAlH₄ to reduce nitriles (-CN) to amines (-CH₂NH₂) under controlled temperatures (0–40°C).
  • Substitution : Employ nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) with catalytic bases (K₂CO₃) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound's biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cytotoxicity Studies : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. What strategies resolve contradictory data in biological activity studies?

  • Methodological Answer :

  • Reproducibility Checks : Repeat assays with independent compound batches to rule out batch variability.
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell-based viability assays (e.g., ATP quantification) to cross-validate results.
  • Impurity Analysis : Use LC-MS to detect and quantify degradation products or synthetic byproducts .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on binding affinity (ΔG) and key residues (e.g., catalytic lysine, hinge region).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction mechanisms (e.g., covalent binding) at the electronic level.
  • Quantitative Structure-Activity Relationship (QSAR) : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

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